4-エトキシ-2-ニトロ安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

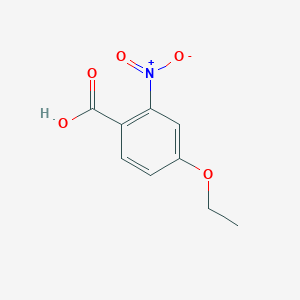

4-Ethoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the fourth position and a nitro group at the second position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

科学的研究の応用

4-Ethoxy-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

準備方法

Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-ethoxybenzoic acid. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the ortho position relative to the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of 4-ethoxy-2-nitrobenzoic acid may involve the continuous flow nitration process. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The reaction mixture is carefully monitored for temperature and concentration to avoid over-nitration or decomposition of the product.

化学反応の分析

Types of Reactions: 4-Ethoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.

Esterification: Concentrated sulfuric acid or other acid catalysts.

Major Products:

Reduction: 4-Ethoxy-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Ethyl 4-ethoxy-2-nitrobenzoate.

作用機序

The mechanism of action of 4-ethoxy-2-nitrobenzoic acid depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The carboxylic acid group can form esters or amides, which are important in drug design and development. The ethoxy group can influence the compound’s solubility and reactivity.

類似化合物との比較

4-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

2-Ethoxy-4-nitrobenzoic acid: Similar structure but with the nitro group at the fourth position and the ethoxy group at the second position.

4-Ethoxy-3-nitrobenzoic acid: Similar structure but with the nitro group at the third position.

Uniqueness: 4-Ethoxy-2-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and applications. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups on the benzene ring makes it a versatile intermediate in organic synthesis.

生物活性

4-Ethoxy-2-nitrobenzoic acid, also known as 2-ethoxy-4-nitrobenzoic acid (CAS Number: 2486-66-0), is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial and potential therapeutic applications. This article reviews the existing literature on the biological effects of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and implications for drug development.

- Molecular Formula : C₉H₉N₁O₅

- Molecular Weight : 211.173 g/mol

- Melting Point : 146°C to 151°C

- IUPAC Name : 2-ethoxy-4-nitrobenzoic acid

- SMILES : CCOC1=C(C=CC(=C1)N+[O-])C(=O)O

Research indicates that compounds with nitro groups, such as 4-ethoxy-2-nitrobenzoic acid, exhibit significant antimicrobial activity. The nitro group is known to be crucial for the activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The mechanisms proposed include:

- Inhibition of Mycobacterial Growth : Nitrobenzoates have shown enhanced activity against Mtb due to their ability to be activated by mycobacterial enzymes, which convert them into more potent forms within the bacterial cell .

- Cell Viability Effects : Studies using the THP-1 human monocytic cell line have demonstrated that treatment with 4-ethoxy-2-nitrobenzoic acid affects cell viability, indicating potential cytotoxic effects at certain concentrations .

Antimicrobial Efficacy

A comparative analysis of various nitrobenzoate derivatives shows that those with specific substitutions exhibit increased activity against Mtb. For instance, the presence of a nitro group at the para position significantly enhances the compound's ability to inhibit bacterial growth.

| Compound | MIC (µg/mL) | Activity Against Mtb |

|---|---|---|

| 4-Nitrobenzoic Acid | 0.03 - 0.12 | High |

| 3,5-Dinitrobenzoic Acid | <0.01 | Very High |

| 4-Ethoxy-2-nitrobenzoic Acid | TBD | Moderate |

Note: MIC = Minimum Inhibitory Concentration

Case Studies

- Antimycobacterial Activity : A study investigated various benzoic acid derivatives for their antimycobacterial properties, revealing that compounds with nitro groups were particularly effective. The study found that 4-nitrobenzoic acid could inhibit pathogen growth in vitro and suggested further exploration of its derivatives for potential therapeutic applications .

- Cytotoxicity Assessment : In another study focusing on cytotoxicity, THP-1 cells treated with different concentrations of 4-ethoxy-2-nitrobenzoic acid showed a dose-dependent decrease in viability, which was assessed using the PrestoBlue assay. This finding indicates a need for careful evaluation of dosage in therapeutic contexts .

特性

IUPAC Name |

4-ethoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIBMPOSLZTHOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325535 |

Source

|

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-98-8 |

Source

|

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。